DMA
Overview
Description
Dimethylamine hydrochloride is an organic compound with the chemical formula C₂H₈ClN . It is a white to off-white crystalline powder that is highly soluble in water. This compound is commonly used in organic synthesis and serves as a precursor to various chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamine hydrochloride can be synthesized by the reaction of dimethylamine with hydrochloric acid. The reaction is straightforward and typically carried out under ambient conditions:
(CH₃)₂NH + HCl → (CH₃)₂NH₂Cl
Industrial Production Methods
Industrial production of dimethylamine hydrochloride involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Dimethylamine hydrochloride undergoes various chemical reactions, including:
Acid-Base Reactions: Reacts with bases to form dimethylamine.
Substitution Reactions: Can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized to form dimethylamine oxide.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium hydroxide for acid-base reactions.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products Formed
Dimethylamine: Formed by reacting with bases.
Dimethylamine oxide: Formed by oxidation.
Scientific Research Applications
Dimethylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Dimethylamine hydrochloride exerts its effects primarily through its basic nature. It can donate a pair of electrons to form bonds with other molecules, making it a useful reagent in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: The parent compound, which is a colorless gas with a fishy odor.
Dimethylacetamide: An organic compound with similar uses in organic synthesis but with different physical properties.
Trimethylamine: Another related compound with a similar structure but different chemical behavior.
Uniqueness
Dimethylamine hydrochloride is unique due to its high solubility in water and its ability to form stable salts with acids. This makes it particularly useful in various industrial and research applications where solubility and stability are crucial .
Biological Activity
Dimethylamine (DMA) is an organic compound with significant biological activity and therapeutic potential. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
This compound is a simple aliphatic amine characterized by the presence of two methyl groups attached to a nitrogen atom. Its unique chemical structure allows it to interact with various biological targets, influencing several physiological processes.
Key Mechanisms:
- Antimicrobial Activity: this compound derivatives exhibit antimicrobial properties, making them valuable in treating infectious diseases. They have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .
- Anticancer Effects: Research indicates that this compound can impair the growth of cancer cells, particularly estrogen receptor-insensitive breast cancer cells. This activity is attributed to its ability to bind with estrogen receptors and modulate cell signaling pathways .
- Bone Regeneration: Studies have demonstrated that this compound enhances bone regeneration and inhibits osteoclastogenesis, positioning it as a potential anti-osteoporotic agent .
- Metabolic Regulation: this compound has been implicated in regulating adiposity and preventing obesity by controlling fat release mechanisms .
Pharmacological Activities
This compound derivatives are associated with a diverse range of pharmacological activities. The following table summarizes some of these activities along with their therapeutic implications:
Activity | Description | Therapeutic Implications |
---|---|---|
Antimicrobial | Effective against bacterial infections | Potential for new antibiotics |
Anticancer | Inhibits cancer cell growth | Cancer treatment strategies |
Analgesic | Provides pain relief | Pain management therapies |
Antihistaminic | Reduces allergic reactions | Allergy treatment |
Bone regeneration | Promotes bone health | Osteoporosis prevention |
Case Studies and Research Findings
-
Anticancer Activity in Breast Cancer:
A study examined the effects of this compound on MCF-7 (human breast cancer) cells, revealing that this compound exhibited stronger antiproliferative effects on estrogen receptor-negative cells compared to positive ones. It was noted that the glucuronide form of this compound inhibited MCF-7 growth but less effectively than its aglycone form . -
Bone Regeneration:
Research highlighted this compound's role in enhancing bone regeneration through its inhibition of osteoclastogenesis. This suggests potential applications in treating osteoporosis and improving bone health . -
Metabolic Effects:
Investigations into this compound's metabolic effects showed its capability to control adiposity, indicating that it may serve as a therapeutic candidate for obesity prevention . -
Radioprotection Studies:
A preclinical evaluation demonstrated that this compound could act as a radioprotector, showing significant radioprotection in mice at non-toxic doses. This suggests potential applications in mitigating radiation exposure effects .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRRDFCQNOZNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436348 | |
Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188860-26-6 | |
Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.